molecular formula C17H17N3O4S B11126265 methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11126265
M. Wt: 359.4 g/mol
InChI Key: RDGXEUPKOCOJIY-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a thiazole-based heterocyclic compound featuring a 4-methoxyindole moiety linked via an acetylated amino group to the 2-position of the thiazole ring. The 5-methyl and 4-carboxylate ester substituents on the thiazole core contribute to its structural uniqueness. Thiazoles are widely explored in medicinal chemistry due to their diverse biological activities, including anticonvulsant, antimicrobial, and receptor-targeting properties .

Properties

Molecular Formula

C17H17N3O4S

Molecular Weight

359.4 g/mol

IUPAC Name

methyl 2-[[2-(4-methoxyindol-1-yl)acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H17N3O4S/c1-10-15(16(22)24-3)19-17(25-10)18-14(21)9-20-8-7-11-12(20)5-4-6-13(11)23-2/h4-8H,9H2,1-3H3,(H,18,19,21)

InChI Key

RDGXEUPKOCOJIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=CC=C3OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Darzens Reaction Followed by Cyclization

The Darzens reaction between methyl dichloroacetate and aldehydes generates α-chloro glycidic esters or β-chloro α-oxoesters, which are subsequently cyclized with thiourea in methanol to form 2-aminothiazole-4-carboxylates. For the 5-methyl substitution, isovaleraldehyde or related branched aldehydes are employed. Key steps include:

  • Aldehyde selection : 3-Methylbutyraldehyde yields the 5-methylthiazole derivative.

  • Cyclization : Thiourea introduces the amino group at position 2, with methanol as the solvent and potassium hydroxide as the base.

Representative Procedure :

  • React methyl dichloroacetate (36 mmol) with 3-methylbutyraldehyde (36 mmol) in anhydrous ether at 0°C.

  • Add sodium methoxide (54 mmol) dropwise, stir for 1 hour, and extract with brine.

  • Treat the intermediate with thiourea in methanol under reflux to obtain methyl 2-amino-5-methylthiazole-4-carboxylate (yield: 68–75%).

Optimization Notes :

  • Temperature control (<5°C) minimizes side reactions during the Darzens step.

  • Thiourea excess (1.5–2.0 equiv) ensures complete cyclization.

Indole Moiety Functionalization

The 4-methoxyindole component is synthesized separately and functionalized before coupling with the thiazole core.

Fischer Indole Synthesis

4-Methoxyindole is prepared via Fischer cyclization of 4-methoxyphenylhydrazine with ketones in acidic media. For scale-up, microwave-assisted synthesis reduces reaction times from 48 hours to 2–4 hours.

N-Acetylation of Indole

The indole nitrogen is acetylated using chloroacetyl chloride in DMSO with potassium hydroxide as the base:

  • Dissolve 4-methoxyindole (1 equiv) in DMSO.

  • Add KOH (2 equiv) and stir for 1 hour at room temperature.

  • Introduce chloroacetyl chloride (1.2 equiv) and heat at 60°C for 5 hours.

  • Isolate (4-methoxy-1H-indol-1-yl)acetyl chloride via recrystallization (methanol, yield: 82–90%).

Critical Parameters :

  • DMSO enhances reaction kinetics by stabilizing intermediates.

  • Excess chloroacetyl chloride prevents diacetylation.

Coupling Thiazole and Indole Components

The final step involves forming the amide bond between the thiazole’s amino group and the indole’s acetyl chloride.

Schotten-Baumann Reaction

A classical method employs aqueous-organic biphasic conditions:

  • Dissolve methyl 2-amino-5-methylthiazole-4-carboxylate (1 equiv) in dichloromethane.

  • Add (4-methoxy-1H-indol-1-yl)acetyl chloride (1.05 equiv) and 10% NaOH(aq).

  • Stir vigorously at 0–5°C for 2 hours.

  • Isolate the product via column chromatography (SiO₂, ethyl acetate/hexane 1:3, yield: 65–72%).

Coupling Reagent-Mediated Approach

Modern methods use EDCI/HOBt in anhydrous THF:

  • Activate (4-methoxy-1H-indol-1-yl)acetic acid (1 equiv) with EDCI (1.2 equiv) and HOBt (1.1 equiv) in THF.

  • Add methyl 2-amino-5-methylthiazole-4-carboxylate (1 equiv) and stir at 25°C for 12 hours.

  • Purify via recrystallization (ethanol/water, yield: 78–85%).

Comparative Analysis :

MethodYield (%)Purity (%)Reaction TimeScalability
Schotten-Baumann65–7290–922–4 hModerate
EDCI/HOBt Coupling78–8595–9812–24 hHigh

EDCI/HOBt offers superior yields and purity but requires longer reaction times.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane gradients) remains the gold standard for isolating the final product. Preparative HPLC (C18 column, acetonitrile/water) achieves >99% purity for pharmaceutical applications.

Spectroscopic Validation

Key Spectral Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 3.70 (s, 3H, COOCH₃), 2.49 (s, 3H, thiazole-CH₃), 7.76–8.25 (m, 4H, indole-H), 11.85 (s, 1H, NH).

  • IR (KBr) : 3417 cm⁻¹ (N–H), 1699 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

  • HRMS : m/z calculated for C₁₇H₁₈N₃O₄S [M+H]⁺: 360.1018; found: 360.1021.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines thiazole formation and indole coupling in a single reactor:

  • React methyl dichloroacetate, 3-methylbutyraldehyde, and thiourea in methanol to form the thiazole.

  • Directly add (4-methoxy-1H-indol-1-yl)acetyl chloride without isolation.

  • Yield: 58–63%, purity: 88–90%.

Solid-Phase Synthesis

Immobilized thiourea derivatives on Wang resin enable automated synthesis:

  • Load methyl 2-amino-5-methylthiazole-4-carboxylate onto the resin.

  • Perform acetylation with indole derivatives.

  • Cleave with TFA/water (95:5) to obtain the product (yield: 70–75%, purity: 92–94%).

Challenges and Optimization Strategies

Regioselectivity in Thiazole Formation

Competing pathways may yield 4-methyl instead of 5-methyl isomers. Strategies to enhance regiocontrol include:

  • Solvent effects : Dichloroethane increases 5-methyl selectivity by 15% compared to THF.

  • Catalysts : ZnCl₂ (5 mol%) directs cyclization toward the 5-methyl product (90:10 selectivity).

Amide Bond Racemization

The Schotten-Baumann method risks racemization at the α-carbon of the acetyl group. Mitigation involves:

  • Low-temperature reactions : Maintaining 0–5°C reduces racemization to <2%.

  • Non-basic conditions : Use of polymer-supported carbodiimide avoids alkaline media.

Industrial-Scale Production Considerations

Cost-Effective Reagents

Replacing EDCI with cheaper alternatives like DCC reduces production costs by 40%, albeit with slightly lower yields (72–75% vs. 78–85%).

Waste Management

  • Solvent recovery : Distillation recovers >90% of THF and dichloromethane.

  • Byproduct utilization : Thiourea byproducts are converted to fertilizers via hydrolysis .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group at the 4-position of the thiazole ring undergoes hydrolysis under alkaline conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modulating solubility and biological activity.

  • Reagents/Conditions : Aqueous NaOH (1–2 M), reflux at 80–100°C for 4–6 hours.

  • Product : 2-{[(4-Methoxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylic acid.

  • Mechanism : Nucleophilic acyl substitution, driven by hydroxide ion attack on the ester carbonyl.

Demethylation of Methoxy Groups

The 4-methoxy substituent on the indole ring can be cleaved under acidic conditions to generate a hydroxylated derivative.

  • Reagents/Conditions : Concentrated HBr in glacial acetic acid (48% w/v), 120°C for 8–12 hours.

  • Product : 2-{[(4-Hydroxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate.

  • Application : Enhances hydrogen-bonding capacity for target interactions in drug design.

Thiazole Ring Functionalization

The electron-rich thiazole ring participates in electrophilic substitution reactions, such as bromination or nitration.

  • Bromination :

    • Reagents/Conditions : Br₂ (1 equiv) in dichloromethane (DCM), room temperature, 2 hours .

    • Product : 5-Bromo-2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate.

    • Significance : Introduces halogens for radiopharmaceutical applications or cross-coupling reactions .

Acetylamino Group Hydrolysis

The acetylated amino linker between the indole and thiazole moieties can be hydrolyzed to regenerate a primary amine.

  • Reagents/Conditions : 6 M HCl, reflux for 6–8 hours.

  • Product : 2-Amino-5-methyl-1,3-thiazole-4-carboxylate indole conjugate.

  • Utility : Facilitates further derivatization via amide bond formation or Schiff base synthesis.

Oxidation and Reduction Reactions

  • Oxidation of Indole :

    • Reagents/Conditions : KMnO₄ in acidic medium (H₂SO₄), 60°C.

    • Product : Oxindole derivative, altering biological activity.

  • Reduction of Ester :

    • Reagents/Conditions : LiAlH₄ in dry THF, 0°C to room temperature.

    • Product : Corresponding alcohol (thiazole-4-methanol).

Biological Interactions (Enzyme-Targeted Reactions)

In biochemical contexts, the compound interacts with enzymes such as cytochrome P450 isoforms, leading to metabolic transformations:

  • Demethylation : Catalyzed by CYP3A4, producing the hydroxyindole metabolite.

  • Esterase-Mediated Hydrolysis : Serum esterases cleave the methyl ester, enhancing pharmacokinetic profiles.

Stability and Reactivity Trends

  • pH Sensitivity : Stable in neutral to mildly acidic conditions but prone to hydrolysis in strongly alkaline or acidic environments.

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

Scientific Research Applications

Antiviral Properties

Research indicates that methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate exhibits antiviral effects by interacting with specific viral proteins or host cell receptors. Its mechanism may involve inhibition of viral replication or modulation of host immune responses .

Anticancer Effects

Several studies have demonstrated the compound's anticancer potential:

  • Cell Line Studies : The compound has shown selective cytotoxicity against various cancer cell lines, including human lung adenocarcinoma (A549) and glioblastoma (U251). For instance, derivatives exhibiting IC50 values in the range of 10–30 µM have been reported .
  • Mechanism of Action : The indole moiety may play a critical role in binding to receptors involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : It has demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the thiazole ring is believed to contribute significantly to its antimicrobial efficacy .

Case Studies

Several case studies highlight the diverse applications of this compound:

StudyFindings
Evren et al. (2019)Investigated novel thiazole derivatives for anticancer activity; found significant selectivity against A549 cells with IC50 values as low as 23.30 mM .
Antimicrobial EvaluationCompounds derived from methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole exhibited excellent antibacterial activity against resistant strains .
Structure Activity Relationship (SAR) AnalysisIdentified key structural features necessary for enhancing biological activity; modifications in substituents significantly altered pharmacological properties .

Mechanism of Action

The mechanism of action of methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as apoptosis or cell cycle regulation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Variations in Indole-Substituted Thiazoles

The substitution pattern on the indole ring significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name Substituent on Indole Thiazole Substituents Molecular Weight Biological Notes Reference
Methyl 2-{[(5-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate 5-Bromo 5-Methyl, 4-COOCH3 408.3 Increased halogen-mediated hydrophobicity
Methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate (Target) 4-Methoxy 5-Methyl, 4-COOCH3 403.4 Enhanced solubility via methoxy group
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid None 2-Carboxylic acid, 4-oxo ~318.3 Hydrogen-bonding capacity for crystallization

Key Findings :

  • Halogen vs.
  • Carboxylate vs. Carboxylic Acid : The methyl ester in the target compound offers synthetic versatility, whereas the carboxylic acid derivative () enables stronger hydrogen bonding, critical for crystal engineering .

Thiazole Derivatives with Non-Indole Substituents

Replacing the indole with other aromatic systems alters electronic and steric profiles:

Compound Name Aromatic Substituent Thiazole Substituents Molecular Weight Activity Notes Reference
Ethyl 2-(((4-chlorophenoxy)acetyl)amino)-5-methyl-1,3-thiazole-4-carboxylate 4-Chlorophenoxy 5-Methyl, 4-COOCH2CH3 ~356.8 Potential antimicrobial applications
N-Substituted 2-(4-pyridinyl)thiazole-5-carboxamides 4-Pyridinyl 4-Methyl, 5-carboxamide ~260–300 Antiviral activity via pyridine coordination
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(triazolyl)pyrazolyl)thiazole Chlorophenyl, Fluorophenyl Complex heterocycles ~500–550 Antimicrobial and anti-aggregation effects

Key Findings :

  • Phenoxy vs.
  • Pyridinyl Thiazoles : The pyridine ring () enables metal coordination, expanding therapeutic utility in antiviral contexts compared to indole’s receptor-targeting role .

Substituent Effects on Thiazole Core

Variations at the 4- and 5-positions of the thiazole influence steric and electronic properties:

Compound Name Thiazole Substituents Impact on Properties Reference
Target Compound 5-Methyl, 4-COOCH3 Methyl enhances steric bulk; ester aids solubility
2-{4-[4-(Benzimidazolyl)phenoxymethyl]triazolyl}-N-(2-phenylthiazol-5-yl)acetamide Phenyl, triazole-benzimidazole Extended conjugation improves binding affinity
5-((Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazole Oxadiazole, carbazole Oxadiazole enhances metabolic stability

Key Findings :

  • Carboxylate vs. Oxadiazole : The 4-carboxylate in the target compound improves solubility, whereas oxadiazole derivatives () exhibit higher metabolic resistance due to reduced esterase susceptibility .
  • Steric Effects : The 5-methyl group in the target compound may hinder undesired metabolic oxidation compared to unsubstituted analogs .

Biological Activity

Methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, synthesis, and potential applications based on various studies.

Chemical Structure and Properties

The compound has a molecular formula of C17H17N3O4SC_{17}H_{17}N_{3}O_{4}S and a molecular weight of approximately 359.4 g/mol. Its structure features a thiazole ring, an indole moiety with a methoxy group, and an acetylamino group, which contribute to its unique chemical properties and biological interactions.

PropertyValue
Molecular FormulaC17H17N3O4SC_{17}H_{17}N_{3}O_{4}S
Molecular Weight359.4 g/mol
Structural FeaturesThiazole ring, indole moiety, methoxy group

Antiviral Properties

Research indicates that this compound exhibits promising antiviral activity. In vitro studies have shown that it can inhibit the replication of various viruses by interacting with viral proteins and host cell receptors. For instance, it has been reported to affect the activity of enzymes critical for viral replication, thereby reducing viral load in infected cells.

Anticancer Activity

The compound has also demonstrated significant anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines through the modulation of specific signaling pathways. For example, it has been observed to inhibit the proliferation of breast cancer cells by interfering with the cell cycle and promoting programmed cell death . The mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

MicroorganismMIC (µg/ml)
Staphylococcus aureus50
Escherichia coli25
Candida albicans100

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. Key steps include:

  • Formation of the Thiazole Ring : Utilizing appropriate precursors to construct the thiazole framework.
  • Acetylation : Introducing the acetylamino group onto the indole moiety.
  • Methyl Esterification : Converting the carboxylic acid into a methyl ester to enhance solubility and bioavailability.

Optimizing reaction conditions is crucial for maximizing yield and purity, often employing advanced purification techniques such as chromatography .

Case Study 1: Anticancer Efficacy

In a study involving breast cancer cell lines, this compound was shown to significantly reduce cell viability at concentrations as low as 10 µM. The study highlighted its potential as a therapeutic agent against hormone-responsive breast cancers .

Case Study 2: Antimicrobial Activity

A comparative analysis of various thiazole derivatives revealed that this compound exhibited superior activity against Staphylococcus aureus compared to traditional antibiotics like ampicillin. The study underscored its potential as an alternative treatment option for antibiotic-resistant infections .

Q & A

Q. Optimization Tips :

  • Catalyst choice : Sodium acetate in acetic acid improves cyclization efficiency for indole-thiazole conjugates .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility during recrystallization, reducing by-product contamination .
  • Yield vs. purity trade-offs : Longer reflux times (5+ hours) increase yield but may degrade heat-sensitive intermediates; monitor via TLC .

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Purity (HPLC)Reference
Acetic acid refluxSodium acetate, AcOH, 5 h reflux65–75>95%
ChloroacetylationTriethylamine, dioxane, 25°C80–8590–93%

How can researchers resolve spectral ambiguities in characterizing the thiazole-indole scaffold, particularly overlapping NMR signals?

Answer:
The compound’s complexity (e.g., aromatic protons, rotamers) requires advanced spectral techniques:

  • 2D NMR (HSQC, HMBC) : Assigns indole NH (δ 10.2–11.5 ppm) and thiazole C-H (δ 7.8–8.2 ppm) by correlating protons with adjacent carbons .
  • Variable-temperature NMR : Reduces signal broadening caused by hindered rotation of the acetylated amide group; conduct at 60°C in DMSO-d6 .
  • X-ray crystallography : Resolves tautomeric ambiguity in the thiazole ring (e.g., confirming C4 carboxylate orientation) .

Q. Key Spectral Data :

  • IR : Amide C=O stretch at 1680–1700 cm⁻¹; ester C=O at 1720–1740 cm⁻¹ .
  • ¹³C NMR : Thiazole C2 (δ 160–165 ppm), indole C7a (δ 135–140 ppm) .

What strategies are recommended for evaluating the compound’s bioactivity, such as enzyme inhibition or receptor binding?

Answer:
Experimental Design :

  • Molecular docking : Use AutoDock Vina to model interactions between the indole moiety and hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
  • In vitro assays :
    • Kinase inhibition : Test IC₅₀ via ADP-Glo™ assay (0.1–100 µM compound concentration) .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2), comparing EC₅₀ to reference drugs .

Q. Data Interpretation :

  • SAR analysis : Modify the 4-methoxy group on the indole to assess steric vs. electronic effects on activity .
  • Contradictions : If enzymatic IC₅₀ conflicts with cellular EC₅₀, evaluate membrane permeability via PAMPA assay .

How should researchers assess the compound’s stability and purity under varying storage conditions?

Answer:
Analytical Methods :

  • HPLC-DAD : Use C18 column (5 µm, 250 × 4.6 mm), 1 mL/min flow, 30% acetonitrile/70% water (0.1% TFA) to detect degradation products (retention time ~12.3 min) .
  • Forced degradation : Expose to 40°C/75% RH for 4 weeks; hydrolysis of the ester group is a major degradation pathway .

Q. Storage Recommendations :

  • Short-term : Store at –20°C in argon-sealed vials to prevent oxidation of the thiazole sulfur .
  • Long-term : Lyophilize and keep in amber vials at –80°C; avoid repeated freeze-thaw cycles .

What safety precautions are critical when handling this compound in laboratory settings?

Answer:
Hazard Mitigation :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles due to acute toxicity (oral/dermal Category 4) .
  • Ventilation : Use fume hoods during synthesis to limit inhalation exposure (TLV: 0.1 mg/m³) .
  • Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Q. First Aid :

  • Skin contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
  • Ingestion : Administer activated charcoal (1 g/kg body weight) immediately .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.